molecular formula C8H9BrO3S B8400493 Methyl 5-bromo-3-ethoxythiophene-2-carboxylate

Methyl 5-bromo-3-ethoxythiophene-2-carboxylate

Cat. No. B8400493
M. Wt: 265.13 g/mol
InChI Key: URXMKDGIPRGNMS-UHFFFAOYSA-N
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Patent
US07612108B2

Procedure details

Bromine was added to an acetic acid solution of methyl 3-ethoxythiophene-2-carboxylate, followed by stirring at room temperature. The product was separated by silica gel column chromatography to obtain methyl 5-bromo-3-ethoxythiophene-2-carboxylate (F: 265, 267) and methyl 4-bromo-3-ethoxythiophene-2-carboxylate (F: 265, 267).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12])[CH3:4]>C(O)(=O)C>[Br:1][C:9]1[S:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[C:6]([O:5][CH2:3][CH3:4])[CH:10]=1.[Br:1][C:10]1[C:6]([O:5][CH2:3][CH3:4])=[C:7]([C:11]([O:13][CH3:14])=[O:12])[S:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(SC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was separated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)OC)OCC
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07612108B2

Procedure details

Bromine was added to an acetic acid solution of methyl 3-ethoxythiophene-2-carboxylate, followed by stirring at room temperature. The product was separated by silica gel column chromatography to obtain methyl 5-bromo-3-ethoxythiophene-2-carboxylate (F: 265, 267) and methyl 4-bromo-3-ethoxythiophene-2-carboxylate (F: 265, 267).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]1[CH:10]=[CH:9][S:8][C:7]=1[C:11]([O:13][CH3:14])=[O:12])[CH3:4]>C(O)(=O)C>[Br:1][C:9]1[S:8][C:7]([C:11]([O:13][CH3:14])=[O:12])=[C:6]([O:5][CH2:3][CH3:4])[CH:10]=1.[Br:1][C:10]1[C:6]([O:5][CH2:3][CH3:4])=[C:7]([C:11]([O:13][CH3:14])=[O:12])[S:8][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(SC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was separated by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)OC)OCC
Name
Type
product
Smiles
BrC=1C(=C(SC1)C(=O)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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